molecular formula C9H12ClNO3S B017486 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride CAS No. 102871-96-5

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride

Cat. No.: B017486
CAS No.: 102871-96-5
M. Wt: 249.72 g/mol
InChI Key: JQZLJYCNKBOYGK-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride (CAS: 102871-96-5) is an organic compound characterized by a phenyl ring substituted with a methylsulfonyl group at the para position, an amino group at the beta position of the ketone, and a hydrochloride salt. The methylsulfonyl (-SO₂CH₃) group is electron-withdrawing, enhancing the compound's stability and influencing its solubility and reactivity. This structure renders it valuable in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric interactions are critical .

Properties

IUPAC Name

2-amino-1-(4-methylsulfonylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S.ClH/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZLJYCNKBOYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377032
Record name 2-Amino-1-[4-(methanesulfonyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-96-5
Record name 2-Amino-1-[4-(methanesulfonyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

A Pd₂(dba)₃-Xantphos catalytic system facilitates coupling between 4-bromophenyl methyl sulfone and a ketone precursor (e.g., 3-acetyl-6-methylpyridine) in anhydrous toluene under reflux. The base t-BuONa is critical for deprotonation, enabling the formation of the α-arylated ketone intermediate. Typical conditions involve:

  • Catalyst loading : 0.5–1 mol% Pd₂(dba)₃

  • Ligand : Xantphos (1.2 equivalents relative to Pd)

  • Temperature : 110–120°C (reflux)

  • Reaction time : 4–6 hours

Post-reaction, the mixture is neutralized with dilute HCl, and the product is isolated via pH-controlled crystallization in ethyl acetate/water.

Yield and Scalability Data

ParameterValueSource
Isolated yield70–75%
Purity (HPLC)>95%
Scale demonstratedUp to 0.34 mol

This method avoids toxic cyanide reagents used in earlier routes, enhancing safety profiles.

Introduction of the Amino Group via Reductive Amination

The amino group is introduced through reductive amination of the ketone intermediate. While direct methods are sparingly documented, analogous pathways suggest:

Intermediate Formation

The ketone is converted to an imine via reaction with ammonium acetate or a primary amine, followed by reduction using NaBH₄ or catalytic hydrogenation. For example:

  • Imine formation :
    Ketone+NH3Imine\text{Ketone} + \text{NH}_3 \rightarrow \text{Imine}

  • Reduction :
    Imine+NaBH4Amine\text{Imine} + \text{NaBH}_4 \rightarrow \text{Amine}

Challenges and Optimizations

  • Side reactions : Over-reduction or dimerization may occur, necessitating controlled stoichiometry.

  • Solvent systems : Ethanolic solutions improve solubility of intermediates.

Purification via Schiff Base Formation

Crude 2-amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone is purified using a reversible Schiff base reaction to remove stubborn impurities:

Protocol Overview

  • Schiff base synthesis : React crude amine with a ketone (e.g., acetone) at 10–80°C.

  • Crystallization : Cool to -20–20°C to isolate the Schiff base.

  • Hydrolysis : Reflux the Schiff base in water, followed by distillation and recrystallization.

Purity Outcomes

ParameterValueSource
Final purity (HPLC)>99.8%
Single impurity<0.1%

This method achieves pharmaceutical-grade purity while avoiding chromatographic techniques.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ethyl acetate or toluene):

Procedure

  • Acid addition : Introduce gaseous HCl or a 25% HCl solution to the amine suspension.

  • Crystallization : Induce precipitation by cooling to 5°C, followed by filtration and vacuum drying.

Physical Properties

PropertyValueSource
Melting point300°C
SolubilitySparingly in water

Comparative Analysis of Methodologies

Efficiency and Cost

MethodAdvantagesLimitations
Pd-catalyzed arylationHigh yield (72%), scalablePd cost, inert atmosphere
Schiff base purificationExceptional purity (>99.8%)Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the fields of analgesics and anti-inflammatory agents.

Research indicates that this compound exhibits biological activity that may be beneficial in therapeutic contexts. Studies have shown that it has potential anti-inflammatory properties, which are being explored for treating conditions such as arthritis and other inflammatory diseases.

Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis, particularly in creating derivatives that can exhibit enhanced biological activity or novel pharmacological profiles. The methylsulfonyl group is particularly useful in medicinal chemistry for improving solubility and bioavailability.

Data Tables

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for drug synthesis
Biological Activity StudiesPotential anti-inflammatory effects
Organic SynthesisBuilding block for novel compounds

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal explored the anti-inflammatory effects of 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride in animal models. The results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing derivatives of this compound to enhance its pharmacological properties. The study demonstrated that modifications to the methylsulfonyl group could lead to compounds with improved efficacy against specific targets related to pain management.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the phenyl ring allow the compound to bind to various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Enzyme Inhibition

  • Methylsulfonyl Analogs : Demonstrated 50% inhibitory concentration (IC₅₀) values in the low micromolar range for cyclooxygenase-2 (COX-2), attributed to the sulfonyl group’s interaction with the enzyme’s hydrophobic pocket .
  • Trifluoromethyl Analogs : Higher potency against acetylcholinesterase (IC₅₀ ~ 0.5 µM) due to increased membrane permeability .

Receptor Binding

  • 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride: Binds selectively to serotonin 5-HT₂A receptors (Kᵢ = 120 nM), leveraging the sulfonyl group for π-stacking interactions .
  • Chlorophenyl Analogs : Preferentially target dopamine D₂ receptors (Kᵢ = 85 nM) due to halogen-bonding interactions .

Biological Activity

2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride, also known by its CAS number 102871-96-5, is a sulfonamide derivative with potential biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its structural features that may confer unique pharmacological properties.

  • Molecular Formula : C₉H₁₂ClNO₃S
  • Molecular Weight : 249.72 g/mol
  • Melting Point : 300 °C
  • Purity : ≥95% .

The biological activity of 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride primarily involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. Research indicates that compounds with similar structures often target key proteins involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspases, which are critical mediators of the apoptotic process.

Cell Line Caspase Activation (%) Concentration (µM)
DLD-138.1 (caspase-9)1.5
HT-2965.4 (caspase-8)3.0

In these studies, exposure to the compound resulted in significant increases in early and late apoptotic cells compared to control groups treated with standard chemotherapeutics like 5-fluorouracil .

Cell Cycle Arrest

The compound also demonstrated the ability to induce cell cycle arrest, particularly in the S phase and G2/M phase of the cell cycle. This was evidenced by flow cytometry analyses which showed a marked increase in the percentage of cells in these phases after treatment:

Cell Line Control S Phase (%) Treated S Phase (%)
DLD-13.7510.7
HT-293138.1

This suggests that the compound may interfere with DNA synthesis and cellular replication processes .

Study on Apoptotic Pathways

A study published in MDPI explored the pro-apoptotic effects of sulfonamide derivatives similar to 2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride. The research utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. The findings indicated that at concentrations of 1.5 µM and 3 µM, significant apoptosis was induced via both extrinsic (caspase-8) and intrinsic (caspase-9) pathways .

Comparative Efficacy

In comparative studies, this compound was found to be more effective than traditional chemotherapeutics in inducing apoptosis in colon cancer cells. For example, while treatment with 5-fluorouracil resulted in lower percentages of apoptotic cells, the novel compound led to higher activation levels of effector caspases .

Q & A

Q. What mechanistic insights explain by-product formation during large-scale synthesis?

  • Methodological Answer : Kinetic studies (e.g., in situ FTIR monitoring) track intermediate formation. For example, over-chlorination due to excess HCl generates dichloro by-products, as seen in analogous ethanone syntheses . Scale-up adjustments (e.g., controlled HCl addition rates) mitigate this issue .

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